2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJOZJWALGJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427614 | |
| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123640-41-5 | |
| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical and physical properties of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a heteroaromatic organic compound of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom and a chelating pyrazolyl group, makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups, while the pyrazolyl-pyridine scaffold acts as a bidentate N,N'-chelating unit, crucial for the formation of metal complexes.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its key applications in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 123640-41-5[1] |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrN₃[1] |
| Molecular Weight | 224.06 g/mol [1] |
| InChI Key | LPRJOZJWALGJGM-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=NC(=C1)Br)N2C=CC=N2 |
Table 2: Physical and Handling Properties
| Property | Value |
| Appearance | Solid[1] |
| Melting Point | 66-68 °C |
| Boiling Point | 330.7 °C at 760 mmHg |
| Density | 1.63 g/cm³ |
| Purity | Typically ≥96% |
| Storage Conditions | 2-8°C, under inert atmosphere[1] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the three protons on the pyrazole ring. The pyridine protons will likely appear as a triplet and two doublets in the aromatic region (approx. 7.0-8.0 ppm). The pyrazole protons will appear as distinct signals, also in the aromatic region (approx. 6.5-8.5 ppm).
-
¹³C NMR: The spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) on the pyridine ring is expected to be in the 140-145 ppm range, while the other pyridine and pyrazole carbons will appear in the 108-155 ppm region.
Experimental Protocols
Synthesis of this compound
The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and pyrazole in the presence of a base. The mono-substitution is favored due to the deactivation of the ring after the first substitution.
Detailed Methodology:
-
Reagent Preparation: To a solution of 1H-Pyrazole (1.1 equivalents) in anhydrous Dimethylformamide (DMF), add a strong base such as Sodium Hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture for 30 minutes to allow for the formation of the sodium pyrazolide salt.
-
Reaction: Add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.
-
Heating: Heat the reaction mixture to 100-120°C and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a pivotal intermediate in several areas of chemical research.
Precursor for Ligand Synthesis
The primary application of this compound is as a precursor for more elaborate ligands used in coordination chemistry. The reactive bromine atom is readily displaced or utilized in cross-coupling reactions to introduce other functionalities. The resulting substituted pyrazolyl-pyridine derivatives are powerful chelating agents for a wide range of transition metals and lanthanides.
Drug Discovery and Medicinal Chemistry
Nitrogen-rich heterocyclic scaffolds are cornerstones in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such moieties.[1] this compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery screening. By performing various cross-coupling reactions at the bromine position, researchers can systematically modify the structure to optimize biological activity. Derivatives have been investigated for potential applications, including their use in the development of new anticancer agents.[1]
Coordination Chemistry and Catalysis
The pyrazolyl-pyridine motif is a key component in the construction of ligands for organometallic catalysts.[1] For example, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are effective methods for synthesizing functionalized scaffolds from this precursor.[1] The resulting ligands form stable complexes with metals like palladium, iron, and ruthenium, which have shown promise in facilitating organic transformations such as transfer hydrogenation reactions.[1] Furthermore, ligands derived from this core are used to create iron(II) complexes that exhibit spin-crossover (SCO) behavior and luminescent lanthanide complexes, which are of great interest in materials science.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). It may also cause skin and serious eye irritation.
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
Always consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined set of physical and chemical properties. Its value lies in its dual functionality: a reactive site for carbon-carbon and carbon-nitrogen bond formation and a stable chelating unit for metal coordination. These attributes make it an indispensable tool for chemists working in drug discovery, catalysis, and materials science, enabling the synthesis of a diverse range of novel and functional molecules.
References
Reactivity of the Bromine Atom in 2-Bromo-6-(1H-pyrazol-1-yl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in the heterocyclic building block, 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. This compound serves as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and coordination chemistry applications. The bromine atom at the 2-position of the pyridine ring acts as a key functional handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This document details the participation of this compound in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While specific experimental data for this exact substrate is limited in publicly available literature, this guide provides detailed experimental protocols adapted from established procedures for structurally similar 2-bromopyridine derivatives, offering a valuable resource for researchers engaged in the synthesis and functionalization of novel pyridine-based compounds.
Introduction
This compound is a heteroaromatic compound featuring a pyridine ring substituted with a bromine atom and a pyrazolyl group. This unique arrangement, possessing both a reactive halogen and a bidentate N,N'-chelating moiety, makes it a valuable precursor for the synthesis of functionalized ligands and more complex molecular architectures.[1] The electron-deficient nature of the pyridine ring, further influenced by the pyrazolyl substituent, governs the reactivity of the C-Br bond, making it susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis and drug discovery, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.
This guide focuses on the key reactions that leverage the reactivity of the bromine atom in this compound, providing a practical resource for chemists in the pharmaceutical and materials science fields.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound serves as a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce diverse functional groups at the 2-position of the pyridine ring. The general workflow for these transformations is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 (General) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 80 | 16 | 80-95 (General) |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-90 (General) |
Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., SPhos, 0.04 mmol), followed by a base (e.g., K₃PO₄, 2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-(1H-pyrazol-1-yl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. For this compound, this allows for the introduction of primary or secondary amines at the 2-position.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 85-98 (General) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-90 (General) |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 65 | 18 | 75-95 (General) |
Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is prepared in a sealed tube. The tube is sealed and the reaction mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired 2-amino-6-(1H-pyrazol-1-yl)pyridine derivative.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4][5] This reaction is highly valuable for the synthesis of arylalkynes. In the context of this compound, it enables the introduction of various alkynyl moieties.
Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines
| Entry | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 80-95 (General) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 80 | 8 | 85-98 (General) |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | DMF | 90 | 16 | 70-90 (General) |
Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) salt (e.g., CuI, 0.04 mmol). A base (e.g., triethylamine, 2.0 mmol) is then added, and the reaction mixture is degassed and stirred under an inert atmosphere at the specified temperature for the required duration. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 2-alkynyl-6-(1H-pyrazol-1-yl)pyridine.[6]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic placement of the bromine atom on the electron-deficient pyridine ring allows for its efficient displacement through a variety of palladium-catalyzed cross-coupling reactions. This guide has outlined the general reactivity and provided adaptable experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While specific quantitative data for this particular substrate remains to be broadly published, the provided procedures, based on closely related 2-bromopyridine systems, offer a solid foundation for researchers to develop and optimize synthetic routes toward novel and complex molecular targets. Further exploration of the reactivity of this compound is warranted and will undoubtedly contribute to advancements in medicinal chemistry and materials science.
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Pivotal Role of Pyrazole-Containing Compounds in Modern Coordination Chemistry: A Technical Guide
Abstract
Pyrazole and its derivatives have emerged as exceptionally versatile building blocks in the field of coordination chemistry. Their unique electronic properties, steric tuneability, and diverse coordination modes have led to the development of a vast array of metal complexes with significant applications in catalysis, materials science, and medicine. This technical guide provides an in-depth exploration of the core principles governing the coordination chemistry of pyrazole-containing compounds. It offers a comprehensive overview of ligand synthesis, coordination behavior, and the structure-property relationships that dictate the functional outcomes of their metal complexes. Detailed experimental protocols for the synthesis of key ligands and complexes are provided, alongside a quantitative summary of their structural and spectroscopic data. Furthermore, this guide illustrates key concepts through logical and workflow diagrams, offering a valuable resource for researchers and professionals engaged in the design and application of novel coordination compounds.
Introduction to Pyrazole-Based Ligands
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of both a pyridine-like sp²-hybridized nitrogen and a pyrrole-like sp²-hybridized nitrogen atom imparts a unique combination of σ-donating and π-accepting/donating capabilities. This electronic flexibility, coupled with the ease of substitution on the pyrazole ring, allows for the fine-tuning of the steric and electronic properties of the resulting ligands.[1][2]
The deprotonation of the N-H proton of an unsubstituted pyrazole yields the pyrazolate anion, which is a particularly effective bridging ligand, facilitating the formation of polynuclear metal complexes.[1] This ability to connect multiple metal centers is crucial for developing catalysts with cooperative effects and novel magnetic materials.
Synthesis of Pyrazole-Containing Ligands
The synthetic versatility of pyrazole chemistry allows for the creation of a wide range of ligands with varying denticity and electronic properties.
Synthesis of Simple Pyrazoles: 3,5-Dimethylpyrazole
A common and straightforward method for synthesizing substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [3][4][5]
-
Materials: Acetylacetone, Hydrazine hydrate or sulfate, Water, Diethyl ether, Anhydrous potassium carbonate.
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and placed in an ice bath, a solution of hydrazine hydrate in water is prepared.
-
Acetylacetone is added dropwise to the cooled hydrazine solution while maintaining the temperature at approximately 15°C.
-
After the addition is complete, the mixture is stirred for an additional hour at 15°C.
-
The reaction mixture is then diluted with water to dissolve any precipitated inorganic salts.
-
The product is extracted with diethyl ether.
-
The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous potassium carbonate.
-
The ether is removed by distillation, and the resulting crystalline 3,5-dimethylpyrazole is dried under reduced pressure.
-
-
Characterization: The product can be characterized by its melting point (107-108°C) and spectroscopic methods.
Synthesis of Scorpionate Ligands: Tris(pyrazolyl)borates
Tris(pyrazolyl)borate (Tp) ligands, often referred to as "scorpionates," are a class of tripodal ligands that have had a profound impact on coordination chemistry. They are synthesized by the reaction of a pyrazole with an alkali metal borohydride.
Experimental Protocol: Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp) [6][7]
-
Materials: Pyrazole, Potassium borohydride (KBH₄).
-
Procedure:
-
A mixture of pyrazole and potassium borohydride (in a molar ratio of approximately 3.5:1) is heated in the absence of a solvent.
-
The mixture is heated gradually to a molten state (around 180-200°C) and maintained at this temperature until the evolution of hydrogen gas ceases.
-
The reaction mixture is then cooled to room temperature.
-
The solid product is triturated with a suitable solvent, such as toluene, to remove any unreacted pyrazole.
-
The resulting white solid, KTp, is collected by filtration and dried.
-
Synthesis of Pyrazole-Containing Schiff Base Ligands
Schiff base ligands derived from pyrazoles are readily synthesized through the condensation of a pyrazole-carboxaldehyde with a primary amine. These ligands offer a high degree of modularity, allowing for the introduction of a wide range of functionalities.
Experimental Protocol: Synthesis of a Pyrazole-Schiff Base Ligand [1][8]
-
Materials: 1-Phenyl-3-methyl-5-hydroxypyrazole-4-carboxaldehyde, a primary amine (e.g., aniline), Ethanol.
-
Procedure:
-
Equimolar amounts of 1-phenyl-3-methyl-5-hydroxypyrazole-4-carboxaldehyde and the primary amine are dissolved in ethanol.
-
A few drops of a catalytic amount of glacial acetic acid are added to the solution.
-
The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated Schiff base ligand is collected by filtration.
-
The product is washed with cold ethanol and dried.
-
Coordination Chemistry of Pyrazole-Based Ligands
Pyrazole-containing compounds exhibit a remarkable diversity in their coordination behavior, acting as neutral ligands or anionic pyrazolates.
Coordination Modes of Pyrazole Ligands
The coordination versatility of the pyrazole moiety is a cornerstone of its utility in coordination chemistry. The primary coordination modes are depicted below.
Caption: Logical diagram of pyrazole coordination modes.
-
Monodentate Coordination: Neutral pyrazole ligands typically coordinate to a single metal center through their pyridine-like nitrogen atom.[1]
-
Exo-Bidentate (Bridging) Coordination: The pyrazolate anion is an excellent bridging ligand, linking two metal centers through its two nitrogen atoms. This mode is fundamental to the construction of di- and polynuclear complexes.[1]
-
Endo-Bidentate (Chelating) Coordination: By introducing a donor functional group at a position adjacent to a coordinating nitrogen atom, pyrazole-based ligands can act as chelating agents, forming stable metallacycles.
Structural and Spectroscopic Data
The structural and spectroscopic properties of pyrazole-based ligands and their metal complexes provide valuable insights into their bonding and electronic structure.
Table 1: Selected Crystallographic Data for Pyrazole-Metal Complexes
| Complex | Metal | Coordination Geometry | M-N (pyrazole) Bond Length (Å) | M-X Bond Length (Å) | Reference |
| [Cu(4-Ph-pzH)₄Cl₂] | Cu | Elongated Octahedron | 2.010 (avg) | 2.839 (avg, Cu-Cl) | [7] |
| [Cu(pz)₄(ClO₄)₂] | Cu | Elongated Octahedron | 1.997 (avg) | 2.490 (avg, Cu-O) | [7] |
| [CoCl(μ-Cl)(HpzPh)₃]₂ | Co | Distorted Tetrahedral | - | 2.22-2.35 (Co-Cl) | [9] |
| [Cu₂(μ₂-C₅H₇N₂Br)(μ₂-Br)(C₅H₈N₂)₄Br₂] | Cu | Distorted Square-Pyramidal | 1.970-2.035 | 2.511-2.573 (Cu-Br) | [10] |
| [Cu(L12)₂] (L12 = phenolic pyrazole) | Cu | Square Planar | - | 1.905(2) (Cu-O) | [11] |
Table 2: Key Spectroscopic Data for Pyrazole-Based Ligands
| Ligand/Complex | Technique | Characteristic Signal (cm⁻¹ or ppm) | Interpretation | Reference |
| 3,5-Dimethylpyrazole | ¹H NMR | δ 2.14 (s, 6H, CH₃), 5.64 (s, 1H, CH), 11.87 (br s, 1H, NH) | Protons of the pyrazole ring and methyl groups. | [10] |
| 3,5-Dimethylpyrazole | FT-IR | ~3200 (N-H stretch), ~1594 (C=N stretch) | Vibrational modes of the pyrazole ring. | [12] |
| Potassium Hydrotris(pyrazolyl)borate (KTp) | FT-IR | ~2450-2550 (B-H stretch) | Characteristic B-H bond vibration. | [13] |
| Silver Tris(3,5-dimethyl-1-pyrazolyl)borohydride | ¹H NMR | δ 2.12, 2.21 (s, CH₃), 5.64 (s, CH) | Protons of the dimethylated pyrazole rings. | [13] |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | ¹H NMR | δ 2.20 (s, 3H, CH₃), 5.94 (s, 1H, Hpyrazole), 9.25 (s, 1H, NHamide), 12.24 (s, 1H, NHpyrazole) | Characteristic proton signals of the ligand. | [14] |
Applications in Catalysis
Pyrazole-containing metal complexes have emerged as highly effective catalysts for a variety of organic transformations, owing to the tuneable steric and electronic environment around the metal center.
Oxidation Catalysis
Cobalt complexes with pyrazole-based ligands have shown significant activity in the catalytic oxidation of hydrocarbons. For instance, they can catalyze the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions.[8][9]
Table 3: Catalytic Performance of Cobalt-Pyrazole Complexes in Cyclohexane Oxidation
| Catalyst | Oxidant | Temperature (°C) | Turnover Number (TON) | Total Yield (%) | Reference |
| [CoCl(μ-Cl)(HpzPh)₃]₂ | H₂O₂ | Room | - | - | [9] |
| [CoCl₂(HpzPh)₄] | H₂O₂ | Room | 396 | 39.6 | [15] |
Simplified Catalytic Cycle for Cyclohexane Oxidation
Caption: A simplified catalytic cycle for cyclohexane oxidation.
Other Catalytic Applications
The catalytic scope of pyrazole-based metal complexes extends to:
-
Hydrogenation and Transfer Hydrogenation: Protic pyrazole complexes can act as bifunctional catalysts, where the pyrazole N-H group participates in substrate activation.
-
Carbon-Carbon Coupling Reactions: Palladium and nickel complexes with pyrazole-based ligands are effective catalysts for Suzuki, Heck, and other cross-coupling reactions.
-
Polymerization: Pyrazole-based complexes of early transition metals have been investigated as catalysts for olefin polymerization.
Role in Drug Development and Bioinorganic Chemistry
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The incorporation of metal ions into pyrazole-containing molecules can enhance their biological activity and introduce novel mechanisms of action.
-
Anticancer Agents: Metal complexes of pyrazole derivatives have shown promising anticancer activity, often through mechanisms involving DNA interaction or enzyme inhibition.
-
Antimicrobial Agents: The antimicrobial properties of pyrazoles can be significantly enhanced upon coordination to metal ions like copper and zinc.
-
Enzyme Mimics: The coordination environment provided by pyrazole-based ligands can be designed to mimic the active sites of metalloenzymes, leading to the development of functional models and synthetic enzymes.
Experimental Workflow: Synthesis and Characterization of a Copper(II)-Pyrazole Complex
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a pyrazole-based coordination compound.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
Pyrazole-containing compounds represent a remarkably versatile and continually evolving class of ligands in coordination chemistry. Their tuneable properties and diverse coordination behavior have enabled the development of metal complexes with a wide range of applications, from industrial catalysis to medicinal chemistry. The ongoing exploration of novel pyrazole-based ligand architectures promises to yield new generations of coordination compounds with enhanced performance and novel functionalities, further solidifying the central role of pyrazoles in modern chemical research. This guide has provided a foundational understanding of this important area, offering both the theoretical background and practical protocols to aid researchers in their endeavors.
References
- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Literature review on the synthesis of substituted pyrazolylpyridines.
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazolylpyridines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their diverse biological activities, including roles as kinase inhibitors in oncology and as antiviral agents, have spurred the development of a wide array of synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for the synthesis of substituted pyrazolylpyridines, with a focus on multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological signaling pathways are presented to serve as a practical resource for researchers in the field.
Core Synthetic Strategies
The construction of the pyrazolylpyridine scaffold can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Multicomponent Reactions (MCRs)
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, have emerged as a powerful and atom-economical strategy for the rapid assembly of complex molecules like pyrazolylpyridines.[1][2][3] These reactions offer significant advantages by minimizing purification steps, reducing solvent waste, and allowing for the creation of diverse molecular libraries from simple starting materials.
A notable example is the cascade reaction between N-tosylhydrazones and 2-alkynylpyridines, which directly yields 2-(pyrazol-3-yl)pyridines.[1][3] A three-component variation of this reaction, involving α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles, further expands the molecular diversity of the resulting polysubstituted pyrazoles.[1][3]
Experimental Protocol: Three-Component Synthesis of 2-(Pyrazol-3-yl)pyridines [1][3]
A mixture of the corresponding α-bromo-N-tosylhydrazone (0.5 mmol), the alkynylpyridine (0.6 mmol, 1.2 equiv), the NH-azole (0.75 mmol, 1.5 equiv), and Cs2CO3 (1.5 mmol, 3.0 equiv) in DMF (2.5 mL) is stirred at 80 °C for the specified time (typically 2-12 h, monitored by TLC). After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (hexane/ethyl acetate mixtures) to afford the desired 2-(pyrazol-3-yl)pyridine.
Table 1: Substrate Scope for the Three-Component Synthesis of 2-(Pyrazol-3-yl)pyridines [1][3]
| Entry | Alkynylpyridine | N-Tosylhydrazone | NH-Azole | Time (h) | Yield (%) |
| 1 | 2-Ethynylpyridine | Benzaldehyde | Pyrazole | 4 | 85 |
| 2 | 2-Ethynylpyridine | 4-Chlorobenzaldehyde | Pyrazole | 6 | 78 |
| 3 | 2-Ethynylpyridine | Acetophenone | 1,2,4-Triazole | 8 | 72 |
| 4 | 2,6-Diethynylpyridine | Benzaldehyde | Pyrazole | 12 | 65 (bis-adduct) |
Cycloaddition Reactions
[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrazoles. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazolylpyridines, this can involve either the construction of the pyrazole ring onto a pre-existing pyridine or vice versa.
One common approach involves the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with an appropriately substituted alkynylpyridine. This method offers good control over regioselectivity.
Experimental Protocol: [3+2] Cycloaddition Synthesis of Pyrazolylpyridines
To a solution of the hydrazonoyl chloride (1.0 mmol) and the alkynylpyridine (1.2 mmol) in a suitable solvent such as toluene (10 mL), a base like triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is then heated to reflux (or stirred at room temperature, depending on the reactivity of the substrates) and monitored by TLC. Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolylpyridine.
Table 2: Examples of [3+2] Cycloaddition for Pyrazolylpyridine Synthesis
| Entry | Hydrazonoyl Halide | Alkynylpyridine | Conditions | Yield (%) |
| 1 | N-phenylbenzohydrazonoyl chloride | 2-Ethynylpyridine | Toluene, reflux, 6h | 75 |
| 2 | N-(4-chlorophenyl)acetohydrazonoyl chloride | 3-Ethynylpyridine | THF, rt, 12h | 68 |
| 3 | N-phenyl-2-oxopropanehydrazonoyl chloride | 4-Ethynylpyridine | Dioxane, 100°C, 4h | 82 |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are indispensable tools for the formation of C-C bonds in modern organic synthesis. These methods are particularly useful for the synthesis of substituted pyrazolylpyridines by coupling a pre-functionalized pyrazole with a functionalized pyridine, or vice versa.
Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base. For pyrazolylpyridine synthesis, a common strategy is the coupling of a pyrazolylboronic acid with a halopyridine.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. This is a valuable method for introducing an alkynyl group that can be further elaborated, or for directly coupling a pyrazole with a pyridine ring if one of the partners is alkynylated.
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-(Pyrazol-3-yl)pyridines
A mixture of the halopyridine (1.0 mmol), the pyrazolylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K2CO3 (2.0 mmol) in a solvent system such as a 3:1 mixture of dioxane and water (8 mL) is degassed and heated under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.
Table 3: Substrate Scope for Suzuki Coupling in Pyrazolylpyridine Synthesis
| Entry | Halopyridine | Pyrazolylboronic Ester | Catalyst | Base | Yield (%) |
| 1 | 4-Bromopyridine | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl2 | K2CO3 | 88 |
| 2 | 2-Chloro-5-iodopyridine | 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)2/SPhos | K3PO4 | 75 |
| 3 | 3-Bromo-5-fluoropyridine | 1-(tert-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd2(dba)3/XPhos | Cs2CO3 | 92 |
Biological Significance and Signaling Pathways
Substituted pyrazolylpyridines have been identified as potent inhibitors of several key signaling proteins implicated in human diseases, particularly cancer. Understanding the signaling pathways these compounds modulate is crucial for rational drug design and development.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with various diseases, including cancer and neurodegenerative disorders. Certain 4-(pyrazol-3-yl)-pyridines have been developed as potent JNK inhibitors.[4]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in many types of cancer. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase.[5]
Conclusion
The synthesis of substituted pyrazolylpyridines is a dynamic and evolving field of research. Multicomponent reactions, cycloaddition strategies, and transition-metal-catalyzed cross-couplings represent the primary and most powerful approaches to constructing this important heterocyclic scaffold. The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their synthetic endeavors. Furthermore, the visualization of the biological pathways targeted by these compounds underscores their therapeutic potential and should inspire further efforts in the design and development of novel pyrazolylpyridine-based drugs.
References
- 1. Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds to synthesize a diverse array of 2-aryl-6-(1H-pyrazol-1-yl)pyridine derivatives. These products are of significant interest, notably as precursors to potent inhibitors of TGF-β type I receptor kinase (ALK5), a critical target in fibrosis and cancer research.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki cross-coupling reactions.
Data Presentation: Suzuki Cross-Coupling of this compound
The following table summarizes typical reaction conditions and yields for the Suzuki cross-coupling of this compound with various arylboronic acids. The data is compiled from representative procedures for similar 2-bromopyridine derivatives and serves as a guideline for reaction optimization.[4][5][6][7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 16 | 88 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 89 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 78 |
| 6 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 81 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
If a ligand is required, add it to the flask at this stage.
-
Seal the flask with a rubber septum or screw cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., Dioxane, 5 mL) via syringe. If using a biphasic system, add the degassed water (e.g., 1 mL).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(1H-pyrazol-1-yl)pyridine.
Mandatory Visualizations
Experimental Workflow for Suzuki Cross-Coupling
Caption: A streamlined workflow for the Suzuki cross-coupling reaction.
Signaling Pathway: Inhibition of TGF-β Pathway by ALK5 Inhibitors
The 2-aryl-6-(1H-pyrazol-1-yl)pyridine scaffold is a core component of known ALK5 inhibitors, which block the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is implicated in cellular processes such as growth, differentiation, and extracellular matrix production. Its dysregulation is a hallmark of diseases like fibrosis and cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Creating Functionalized Ligands via Substitution of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a highly versatile heterocyclic building block, pivotal in the synthesis of functionalized ligands. Its structure features a pyridine ring and a pyrazole ring, offering a bidentate N,N chelation site that is crucial for coordination chemistry. The bromine atom at the 2-position of the pyridine ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which are widely used in catalysis, materials science, and the development of pharmaceutical agents.[1][2] Pyrazole-containing ligands are particularly significant in creating complexes with tunable photophysical and chemical properties and are integral to the development of therapeutic agents for conditions ranging from cancer to neurodegenerative diseases.[3][4][5]
This document provides detailed protocols and application notes for three key palladium-catalyzed cross-coupling reactions used to functionalize this scaffold: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] For this compound, this reaction allows the introduction of various aryl, heteroaryl, or alkyl groups, creating a diverse library of substituted bipyridine-like ligands. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups.[7][8]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath and stir at the specified temperature (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized ligand.[7]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-92 |
| 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Dioxane | 100 | 75-88 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂/XPhos (2) | K₃PO₄ | THF/H₂O | 80 | 70-85 |
Note: Yields are generalized from literature on similar substrates and may vary.[9][10][11]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[12][13] This method is indispensable for synthesizing ligands containing secondary or tertiary amino groups, which are crucial for modulating the electronic properties of metal complexes and for introducing pharmacologically relevant moieties. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[14][15]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig C-N bond formation.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a flame-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).
-
Amine Addition: Add the amine (1.2 equiv). If the amine is volatile, the reaction should be performed in a sealed tube.[14]
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the specified temperature (typically 90-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the aminated product.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd(OAc)₂ / BINAP (2/3) | Cs₂CO₃ | Toluene | 100 | 75-90 |
| Aniline | Pd₂(dba)₃ / XPhos (1/2) | NaOtBu | Dioxane | 110 | 80-95 |
| Benzylamine | PdCl₂(dppf) (3) | K₂CO₃ | Toluene | 100 | 70-85 |
| Diethylamine | Pd₂(dba)₃ / tBuXPhos (2/4) | LiHMDS | THF | 90 | 65-80 |
Note: Yields are generalized from literature on similar substrates and may vary. Strong bases like NaOtBu are essential for catalyst turnover.[15]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is catalyzed by a combination of palladium and copper(I) salts and is performed under mild, basic conditions.[18] It provides a direct route to alkynyl-substituted ligands, which are valuable as rigid linkers in supramolecular chemistry, as precursors for more complex heterocycles, and as components in functional materials.[19]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira C-C (alkynyl) bond formation.
Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[20]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired alkynylated ligand.
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | 85-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DiPEA | DMF | 50 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | Acetonitrile | 60 | 75-88 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (5) | Et₃N/THF | THF | RT | 70-85 |
Note: Yields are generalized from literature on similar substrates and may vary.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for 2-Bromo-6-(1H-pyrazol-1-yl)pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a reactive bromine atom and a pyrazole moiety, makes it an excellent scaffold for the synthesis of diverse compound libraries. The bromine atom serves as a key functional group for various cross-coupling reactions, enabling the introduction of a wide range of substituents, while the pyrazolyl-pyridine core is a recognized pharmacophore in many biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on high-throughput screening (HTS) for anticancer and kinase inhibitor discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 123640-41-5 |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Appearance | Solid |
| Purity | ≥96-97% |
| Storage Temperature | 2-8°C, under inert atmosphere |
Applications in Drug Discovery
The this compound scaffold is a privileged structure in the development of kinase inhibitors and anticancer agents. The pyrazole and pyridine rings can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases.
Kinase Inhibition
Derivatives of the pyrazolopyridine scaffold have shown potent inhibitory activity against several kinases, including TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target in oncology and autoimmune diseases.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of a potent 1H-pyrazolo[3,4-b]pyridine derivative (Compound 15y ) targeting TBK1.[1]
| Compound | Target Kinase | IC₅₀ (nM) |
| 15y | TBK1 | 0.2 |
Anticancer Activity
Libraries of compounds derived from this compound have been screened for their cytotoxic effects against various cancer cell lines. These studies have identified compounds with significant antiproliferative activity.
Quantitative Data: Anticancer Activity
The table below presents the anticancer activity of representative pyrazole derivatives against the Jurkat (human T-cell leukemia) cell line.[2]
| Compound | Cell Line | IC₅₀ (µM) |
| 11 | Jurkat | 45.05 |
| 18 | Jurkat | 14.85 |
Experimental Protocols
Synthesis of a Diverse Compound Library from this compound via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for synthesizing a library of derivatives for HTS by coupling various aryl and heteroaryl boronic acids with the this compound core.
Materials:
-
This compound
-
A diverse set of aryl/heteroaryl boronic acids or boronate esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Add the aryl/heteroaryl boronic acid (1.1-1.5 equivalents) to the solution.
-
Add the base (2-3 equivalents).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Library Synthesis
References
Application Notes & Protocols: Synthesis of Organometallic Catalysts Utilizing the Pyrazolyl-Pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of organometallic catalysts based on the versatile pyrazolyl-pyridine scaffold. This class of ligands offers a tunable electronic and steric environment for the metal center, leading to catalysts with a wide range of applications in organic synthesis and drug development.[1][2]
Introduction
Pyrazolyl-pyridine ligands are N,N-bidentate chelators that have gained significant attention in coordination chemistry and catalysis.[1] Their modular synthesis allows for facile modification of the pyrazole and pyridine rings, enabling the fine-tuning of the resulting metal complex's properties.[2] These ligands stabilize a variety of transition metals, including ruthenium, iridium, iron, and copper, to create catalysts for reactions such as transfer hydrogenation, C-C coupling, and oxidation reactions.[2][3][4] The protic nature of the pyrazole N-H group in some designs can also lead to metal-ligand cooperation, enhancing catalytic activity.[3]
Data Presentation
Table 1: Synthesis of Representative Pyrazolyl-Pyridine Ligands
| Entry | Ligand Structure | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-(1H-pyrazol-3-yl)pyridine | 2-acetylpyridine, N,N-dimethylformamide dimethyl acetal, hydrazine | Ethanol | Reflux, 1 h | 82 | [1] |
| 2 | 2,6-bis(1H-pyrazol-3-yl)pyridine | 2,6-diacetylpyridine, N,N-dimethylformamide dimethyl acetal, hydrazine | Ethanol | Reflux | High | [3] |
| 3 | Pyrazolo[3,4-b]pyridine derivative | Aldehyde derivatives, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl) indole | Toluene | 80 °C, 12 h | High | [5] |
| 4 | 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine | 3-(2-pyridyl)pyrazole, 3-methylbenzyl bromide, K2CO3 | Acetonitrile | Reflux | Not Specified | [6] |
Table 2: Synthesis of Organometallic Complexes
| Entry | Complex | Ligand | Metal Precursor | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | [Ru(L1)3]Cl2 | 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine | RuCl3·6H2O | Ethanol/Water | Not Specified | Not Specified | [6] |
| 2 | --INVALID-LINK--3·H2O | 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine | Cu(ClO4)2·6H2O | Methanol | Not Specified | 90 | [6] |
| 3 | --INVALID-LINK--2 | 2,6-bis(5-hydroxy-1H-pyrazol-3-yl)pyridine | Fe(BF4)2·6H2O | Acetonitrile | Stirred, 30 min | 56 | [7] |
| 4 | [Ir(ppy)2(pzpy)] | Phenylpyridine (ppy) | [Ir(ppy)2Cl]2 | Dichloromethane/Methanol | Room Temperature | Not Specified | [3] |
Table 3: Catalytic Performance Data
| Entry | Catalyst | Reaction | Substrate | Product | Yield (%) | TON | Reference |
| 1 | Iridium(III) complex with 2-(1H-pyrazol-3-yl)pyridine | Dehydrogenation of formic acid | Formic acid | H2 + CO2 | High | Not Specified | [3] |
| 2 | Ruthenium(II) complex with pyrazolyl-pyridine ligand | Dehydrogenation of formic acid | Formic acid | H2 + CO2 | Not Specified | Not Specified | [8] |
| 3 | Copper(II) acetylacetonate with pyrazolo[3,4-b]pyridine ligand | [3+3] Cycloaddition | Various aldehydes and amines | Pyrazolo[3,4-b]pyridine derivatives | up to 94 | Not Specified | [9] |
| 4 | Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Condensation Reaction | Aldehydes, 5-(1H-Indol-3-yl)- 2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Pyrazolo[3,4-b] pyridines | High | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine
Materials:
-
2-acetylpyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
A solution of 2-acetylpyridine and a slight excess of DMF-DMA in ethanol is heated at reflux.
-
After the initial reaction is complete (monitored by TLC), a slight excess of hydrazine hydrate is added to the reaction mixture.
-
The mixture is refluxed for 1 hour.[1]
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(1H-pyrazol-3-yl)pyridine.
Protocol 2: Synthesis of a Ruthenium(II) Pyrazolyl-Pyridine Complex
Materials:
-
2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine (ligand)
-
RuCl3·6H2O
-
Ethanol
-
Water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
The pyrazolyl-pyridine ligand (3 equivalents) is dissolved in ethanol in a Schlenk flask under an inert atmosphere.
-
An aqueous solution of RuCl3·6H2O (1 equivalent) is added to the ligand solution.[6]
-
The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ligand and then dried under vacuum to yield the [Ru(L)3]Cl2 complex.[6]
Protocol 3: Catalytic Transfer Hydrogenation of a Ketone
Materials:
-
Ruthenium(II) or Iridium(III) pyrazolyl-pyridine complex (catalyst)
-
Ketone substrate (e.g., acetophenone)
-
Hydrogen donor (e.g., isopropanol or formic acid)
-
Base (e.g., KOH or Na2CO3, if required)
-
Solvent (e.g., isopropanol or water)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the ketone substrate, the solvent, and the hydrogen donor.
-
Add the organometallic catalyst (typically 0.1-1 mol%).
-
If required, add the base.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 1-24 hours).
-
The reaction progress is monitored by GC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by extraction and purified by column chromatography or distillation.
Visualizations
Caption: General workflow for the synthesis of organometallic catalysts.
Caption: A representative catalytic cycle for transfer hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Suzuki coupling of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: A typical starting point for the Suzuki coupling of this compound involves a palladium catalyst, a base, and a suitable solvent. Based on literature for similar heteroaromatic pyridines, a common set of initial conditions is outlined in the table below.[1][2][3] It is crucial to degas the reaction mixture thoroughly to prevent catalyst degradation.[4]
Q2: Which palladium catalyst is most effective for this type of coupling?
A2: The choice of palladium catalyst is critical for a successful reaction. For heteroaromatic substrates, particularly those containing nitrogen, catalysts with electron-rich and sterically bulky phosphine ligands are often preferred.[3] Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and have shown success in the coupling of other bromopyridines.[2][5] For challenging couplings, more advanced catalysts or ligand systems might be necessary.[3]
Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?
A3: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6][7] The choice of base can significantly impact the reaction yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][8] For nitrogen-containing substrates, a milder base like K₂CO₃ or K₃PO₄ is often a good starting point to avoid potential side reactions.[2] In some cases, stronger bases like cesium carbonate have proven effective, especially for less reactive systems.[4]
Q4: How do I select the appropriate solvent for the reaction?
A4: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and yield. A mixture of an organic solvent and water is frequently used in Suzuki couplings to dissolve both the organic halide and the inorganic base.[2] Common organic solvents include 1,4-dioxane, toluene, and THF.[2][8] A popular choice is a 4:1 mixture of 1,4-dioxane and water.[2]
Q5: At what temperature should I run the reaction, and for how long?
A5: The reaction temperature typically ranges from 80 °C to 110 °C.[1][2][4] The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst. Reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS, to determine the optimal reaction time, which can range from a few hours to overnight.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low or No Product Formation | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use fresh, high-quality palladium catalyst. Consider preparing the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand. | [4] |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes improve yields for sluggish reactions. | [4][9] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). The solubility of all components is crucial. | [2][4] | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable trifluoroborate salt or a pinacol ester. | [10][11] | |
| Formation of Side Products | Protodeboronation (cleavage of the C-B bond of the boronic acid) | Use anhydrous solvents and ensure the base is thoroughly dried. A less nucleophilic base like KF might be beneficial. | [6][10] |
| Homocoupling of the boronic acid | Ensure thorough degassing to remove oxygen, which can promote homocoupling. Using a slight excess of the boronic acid can sometimes be beneficial. | [12] | |
| Dehalogenation of this compound | This can be a significant side reaction with heteroaromatic halides. Using milder reaction conditions (lower temperature, weaker base) may help. Bromo derivatives are generally less prone to dehalogenation than iodo derivatives. | [13][14] | |
| Incomplete Reaction | Insufficient reaction time | Continue to monitor the reaction for a longer period. If the reaction stalls, a fresh portion of the catalyst may be added. | |
| Catalyst deactivation | The pyrazole or pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of more sterically hindered and electron-rich ligands can mitigate this effect. | [3] | |
| Product Purification Issues | Co-elution of product with starting materials or byproducts | Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). Recrystallization may be an alternative purification method. | [4] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Typical Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 1-5 mol% | Catalyst choice is critical and may require screening. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 equiv | Base strength can influence reaction rate and side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | 4:1 to 5:1 (organic:water) | A biphasic system is often necessary to dissolve all reactants. |
| Temperature | 90-110 °C | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |
| Boronic Acid | Arylboronic Acid | 1.1-1.5 equiv | A slight excess is often used to drive the reaction to completion. |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for failed Suzuki coupling reactions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side products in pyrazolylpyridine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during pyrazolylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazolylpyridines?
A1: Several common synthetic strategies are employed for the synthesis of pyrazolylpyridines. These include:
-
Cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents: This is a widely used method for constructing the pyridine ring onto a pre-existing pyrazole core.
-
Reaction of a pyrazole salt with a halopyridine: This method involves the nucleophilic substitution of a halogen on the pyridine ring by a pyrazole.
-
Multicomponent reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to rapidly generate molecular diversity.[1][2][3][4][5]
-
Cascade reactions: A series of intramolecular reactions are triggered by a single event to form the pyrazolylpyridine scaffold.[1][5][6]
Q2: What is the primary cause of isomeric side products in pyrazolylpyridine synthesis?
A2: The formation of regioisomeric side products is a major challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in cyclocondensation reactions with substituted hydrazines or aminopyrazoles.[7] The reaction can proceed through two different pathways, leading to a mixture of isomers that can be difficult to separate.
Q3: How can I confirm the regiochemistry of my synthesized pyrazolylpyridine?
A3: The regiochemistry of pyrazolylpyridine isomers can be determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can help elucidate the connectivity of atoms and confirm the correct isomer. In some cases, X-ray crystallography can provide unambiguous structural confirmation.
Q4: Are there any general strategies to improve the regioselectivity of the reaction?
A4: Yes, several strategies can be employed to improve regioselectivity:
-
Use of symmetric 1,3-dicarbonyl compounds: When possible, using a symmetrical dicarbonyl compound will prevent the formation of regioisomers.
-
Steric and electronic control: Introducing bulky substituents or strongly electron-withdrawing/donating groups on either the pyrazole or the dicarbonyl compound can favor the formation of one regioisomer over the other.
-
Chelation control: In some cases, metal catalysts can be used to direct the reaction towards a specific isomer through chelation.
-
Careful selection of reaction conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired pyrazolylpyridine | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. Increase the reaction time or temperature if necessary. |
| Degradation of starting materials or product. | Use milder reaction conditions. Ensure starting materials are pure and dry. | |
| Formation of multiple side products. | Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired product. See below for specific side product issues. | |
| Formation of an unexpected major product | Misidentification of starting materials. | Verify the structure of all starting materials using appropriate analytical techniques (NMR, MS). |
| An unexpected reaction pathway is occurring. | For example, in a three-component reaction of 5-aminopyrazole, acenaphthenequinone, and a β-ketonitrile, an unexpected naphthoic acid substituted pyrazolopyridine was formed instead of the expected spiropyrazole.[10] Carefully analyze the structure of the unexpected product to understand the reaction mechanism and adjust the synthetic strategy accordingly. | |
| Presence of a regioisomeric side product | Use of an unsymmetrical 1,3-dicarbonyl compound. | If possible, use a symmetrical dicarbonyl compound. |
| Lack of steric or electronic differentiation in the reactants. | Modify the substituents on the pyrazole or dicarbonyl compound to introduce steric hindrance or strong electronic effects that can direct the regioselectivity. | |
| Suboptimal reaction conditions. | Systematically screen different solvents, temperatures, and catalysts to find conditions that maximize the yield of the desired regioisomer. | |
| Formation of a pyrazolo[1,5-a]pyrimidine side product | Use of a bulky R¹ group (e.g., tert-butyl) in the reaction of a 5-aminopyrazole with a β-ketonitrile and an aldehyde.[10] | Consider using a less sterically hindered substituent if possible. Alternatively, optimize the reaction conditions to disfavor the formation of the pyrimidine ring. |
| Difficulty in separating the desired product from side products | Similar polarity of the product and side products. | Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase for enantiomeric separation or a different stationary phase for diastereomeric or regioisomeric separation.[11][12][13][14][15] |
| Isomers co-crystallize. | Explore different solvent systems for recrystallization. Sometimes a mixture of solvents can effectively separate isomers.[15] | |
| Product is an oil or difficult to crystallize. | Consider converting the product to a salt to facilitate crystallization and purification. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes under different conditions.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Ag(CF₃CO₂) (10 mol%), TfOH (30 mol%) | DMAc | 100 | 2 | 68-84 | [6] |
| I₂ (1.2 equiv), TfOH (30 mol%) | DMAc | 100 | 2 | 58-68 | [6] |
| NBS (1.2 equiv), TfOH (30 mol%) | DMAc | 100 | 2 | 55-65 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)pyridine
This protocol describes a general procedure for the synthesis of 2-(1H-pyrazol-1-yl)pyridine from 2-bromopyridine and pyrazole.
Materials:
-
2-Bromopyridine
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Toluene, anhydrous
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (1.0 eq), pyrazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(1H-pyrazol-1-yl)pyridine.
Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine via Multicomponent Reaction
This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone.[10]
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyclic β-diketone (e.g., dimedone)
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), the aromatic aldehyde (1.0 eq), and the cyclic β-diketone (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Visualizations
Caption: General experimental workflow for pyrazolylpyridine synthesis.
Caption: Troubleshooting decision tree for pyrazolylpyridine synthesis.
References
- 1. Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. [PDF] Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. sfera.unife.it [sfera.unife.it]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Improving the yield and regioselectivity of monosubstituted pyrazolylpyridines.
Technical Support Center: Synthesis of Monosubstituted Pyrazolylpyridines
Welcome to the technical support center for the synthesis of monosubstituted pyrazolylpyridines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving reaction yield and regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct C-H arylation of a pyrazole with a halopyridine is resulting in low yields and side products. How can I optimize this reaction?
A1: Low yields in direct C-H arylation of pyrazoles are often due to the poor reactivity of the C-3 position and potential side reactions, such as N-N bond cleavage or further arylation.[1] Optimization of the catalyst system, solvent, and temperature is critical. A robust protocol involves a Palladium(II)/1,10-Phenanthroline catalyst system.
Troubleshooting Steps & Recommendations:
-
Catalyst System: Use a combination of Pd(OAc)₂ and 1,10-phenanthroline. This system has been shown to be effective for the C-3 arylation of pyrazoles without requiring silver additives.[1]
-
Solvent Choice: The solvent is crucial for both reactivity and selectivity. Aromatic hydrocarbon solvents like toluene, chlorobenzene, or mesitylene are highly recommended.[1]
-
Base Selection: A strong, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) is often effective.
-
Temperature: High temperatures (e.g., 160 °C) in a sealed tube are typically required to achieve sufficient reactivity.[1]
Data Summary: Effect of Reaction Conditions on C-3 Arylation
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (10) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Toluene | 160 | 48-72 | High | [1] |
| Co(hfacac)₂ | --- | CeSO₄ | HFIP | RT | 12 | Good | [2] |
| Pd(OAc)₂ | --- | Bu₄NOAc | DMA | 70 | 24 | Moderate-Good |[3] |
Experimental Protocol: Pd/Phen-Catalyzed C-3 Arylation of Pyrazoles [1]
-
Preparation: To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol).
-
Reagents: Add the N-substituted pyrazole (0.25 mmol) and the pyridyl halide (e.g., 2-bromopyridine, 0.25 mmol).
-
Solvent: Add toluene (1 mL).
-
Reaction: Cap the tube tightly and stir the mixture at 160 °C for 48–72 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite®, washing the pad with additional EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography.
Workflow for Optimizing C-H Arylation
Caption: Troubleshooting workflow for low-yield C-H arylation reactions.
Q2: I am synthesizing a 1,3,5-trisubstituted pyrazole via condensation and getting a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a classic problem in Knorr-type pyrazole syntheses from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4] Regioselectivity is governed by steric and electronic differences between the two carbonyl groups, as well as the reaction solvent.[4][5]
Troubleshooting Steps & Recommendations:
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Steric/Electronic Bias: Use a 1,3-dicarbonyl precursor where one carbonyl is significantly more sterically hindered or electronically deactivated than the other. The initial attack of the substituted hydrazine will preferentially occur at the more accessible/electrophilic carbonyl.[4]
-
Solvent Effects: The choice of solvent can dramatically alter the regiochemical outcome. For certain substrates, polar aprotic solvents (DMF, DMAc) favor one isomer, while polar protic solvents (ethanol) may favor another or give poor selectivity.[4]
-
Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent can dramatically increase regioselectivity, often favoring the 5-aryl/alkyl pyrazole isomer with ratios up to 99:1.[6]
Data Summary: Solvent Effect on Regioselectivity in Pyrazole Formation
| 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (5-Aryl : 3-Aryl) | Ref |
|---|---|---|---|---|
| 4,4,4-trifluoro-1-phenylbutane-1,3-dione | Methylhydrazine | EtOH | Low selectivity | [6] |
| 4,4,4-trifluoro-1-phenylbutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [6] |
| 1-phenylbutane-1,3-dione | Methylhydrazine | HFIP | 99:1 | [6] |
| Electronically biased dicarbonyl | Arylhydrazine | DMAc (acidic) | Excellent regioselectivity | [4] |
| Electronically biased dicarbonyl | Arylhydrazine | Ethanol | Poor regioselectivity |[4] |
Experimental Protocol: High-Regioselectivity Pyrazole Synthesis Using TFE [6]
-
Preparation: In a round-bottom flask, dissolve the fluorinated 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).
-
Reagent Addition: Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Upon completion, add a dehydrating agent (e.g., a catalytic amount of acid and heat, or use a Dean-Stark trap if applicable) to facilitate the cyclization of any pyrazoline intermediate to the final pyrazole.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Factors Influencing Regioselectivity
Caption: Key factors controlling the regiochemical outcome of Knorr pyrazole synthesis.
Q3: My Suzuki-Miyaura coupling of an unprotected halopyrazole with a pyridylboronic acid is inefficient. What are the common issues?
A3: Suzuki-Miyaura couplings involving unprotected nitrogen-rich heterocycles like pyrazoles can be challenging. The acidic N-H proton can interfere with the catalytic cycle, potentially by forming inactive N-azolyl palladium complexes that inhibit the catalyst.[7] Success relies on a carefully chosen catalyst/ligand system and base.
Troubleshooting Steps & Recommendations:
-
Catalyst/Ligand Choice: Use a modern, bulky, electron-rich phosphine ligand such as XPhos. Pre-catalysts like XPhos Pd G2 or G3 are highly effective as they facilitate the formation of the active Pd(0) species and promote the desired C-C coupling over catalyst inhibition.[7][8]
-
Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) is often superior to stronger bases (e.g., NaOH, K₂CO₃) which can exacerbate catalyst inhibition or substrate decomposition.[7]
-
Substrate Reactivity: Be aware of the relative reactivity of your substrates. Electron-donating groups on the pyrazole ring generally increase reactivity, while electron-withdrawing groups decrease it.[7] Acidic functional groups on the boronic acid partner (e.g., phenols, carboxylic acids) should be avoided as they can also inhibit the reaction.[7]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/H₂O) is typically used to dissolve both the organic substrates and the inorganic base.[7]
Data Summary: Conditions for Suzuki Coupling of Unprotected Azoles
| Halide Substrate | Boronic Acid | Pre-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 3-Iodo-1H-indazole | 4-tolylboronic acid | P1 (XPhos-based) (6-7) | K₃PO₄ | dioxane/H₂O | 100 | 95 | [7] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ | ACN/H₂O | 80 | 98 | [8] |
| 5-Chloro-1H-indole | 4-tolylboronic acid | P1 (XPhos-based) (1.5) | K₃PO₄ | dioxane/H₂O | 60 | 99 |[7] |
Experimental Protocol: Suzuki Coupling of an Unprotected Halopyrazole [7]
-
Preparation: In an oven-dried vial, combine the unprotected halopyrazole (1.0 mmol), the pyridylboronic acid (1.5–2.0 mmol), the palladium pre-catalyst (e.g., P1, 1.0–1.5 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL).
-
Reaction: Seal the vial and stir the mixture at 60–100 °C for 5–24 hours, monitoring by LC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction with EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired pyrazolylpyridine.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. core.ac.uk [core.ac.uk]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in the synthesis of NOX2 inhibitors.
Welcome to the technical support center for the synthesis of NADPH Oxidase 2 (NOX2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of small molecule NOX2 inhibitors, and what are the key synthetic challenges for each?
A1: The most common classes of small molecule NOX2 inhibitors include pyrazolopyridine derivatives (e.g., GSK2795039) and natural product-derived compounds like apocynin and its analogues.
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Pyrazolopyridine Derivatives: These inhibitors are often synthesized through multi-step pathways involving key reactions like Suzuki-Miyaura cross-coupling and sulfonamide bond formation.[1][2][3][4] A primary challenge is managing the regioselectivity during the construction of the heterocyclic core and preventing the formation of homocoupling byproducts during cross-coupling reactions.[5][6] Furthermore, the synthesis of the sulfonamide portion can be complicated by the reactivity of the amine and the potential for side reactions.
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Apocynin and its Derivatives: Apocynin is a naturally occurring methoxy-substituted catechol.[7] Synthetic challenges with its derivatives often involve controlling the position of substitution on the aromatic ring and preventing oxidative side reactions, such as dimerization or polymerization, which can lead to impurities like diapocynin or even "triapocynin".[7][8]
Q2: How is the NOX2 enzyme complex activated, and how do inhibitors prevent this?
A2: The activation of the NOX2 enzyme is a multi-step process involving the assembly of several protein subunits. In its resting state, the catalytic subunit, gp91phox (NOX2), is in the cell membrane complexed with p22phox. The regulatory subunits, p47phox, p67phox, and p40phox, are located in the cytosol, along with the small GTPase Rac.[9][10]
Upon stimulation, a signaling cascade is initiated, leading to the phosphorylation of multiple serine residues on p47phox by protein kinase C (PKC).[9][11][12][13] This phosphorylation induces a conformational change in p47phox, exposing its SH3 domains.[11][12] The activated p47phox then translocates to the membrane and binds to p22phox.[9][11][12] Simultaneously, Rac is activated by exchanging GDP for GTP and also translocates to the membrane, where it binds to p67phox.[14][15][16] The fully assembled complex is then catalytically active, producing superoxide radicals.[14]
NOX2 inhibitors can act through several mechanisms:
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Direct inhibition: Some inhibitors, like GSK2795039, are thought to bind to the gp91phox subunit, competing with NADPH and thus directly inhibiting its enzymatic activity.[17]
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Inhibition of assembly: Other inhibitors may prevent the interaction between the different subunits, for example, by blocking the binding of p47phox to p22phox.[10]
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Indirect inhibition: Some compounds, like apocynin, are thought to require metabolic activation to an active form that can then interfere with the NOX2 complex.[7]
Q3: What are the critical analytical techniques for monitoring the progress of my synthesis and the purity of the final NOX2 inhibitor?
A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring your reaction and ensuring the purity of your final compound.
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of your final compound and intermediates. It can be used to quantify the product and any impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of your product and byproducts, which is invaluable for identifying unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of your final product and any isolated byproducts, confirming that you have synthesized the correct molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups in your synthesized compounds.
Troubleshooting Guides
Problem 1: Low yield in Suzuki-Miyaura cross-coupling step for pyrazolopyridine synthesis.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete reaction | Increase reaction temperature or time. Screen different palladium catalysts and ligands (e.g., use of bulky phosphine ligands). Ensure adequate solubility of reactants. | Some Suzuki couplings can be slow and require more forcing conditions to go to completion. The choice of catalyst and ligand is critical for efficient catalytic turnover. Poor solubility of reactants can significantly hinder the reaction rate. |
| Homocoupling of boronic acid/ester | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | The presence of oxygen can promote the homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl byproduct and consuming your starting material.[6][18][19] |
| Protodeboronation (hydrolysis of the boronic acid) | Use less harsh basic conditions or switch to a more stable boronate ester (e.g., a pinacol ester). | Boronic acids can be susceptible to hydrolysis, especially under harsh basic conditions, which converts them back to the corresponding arene and boric acid, thus reducing the amount of nucleophile available for cross-coupling. |
Problem 2: Formation of multiple products in sulfonamide synthesis.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Side reactions of the sulfonyl chloride | Ensure the sulfonyl chloride is freshly prepared or purified before use. Add the amine slowly to the reaction mixture. | Sulfonyl chlorides can be reactive and may undergo hydrolysis or other side reactions if not handled properly. Slow addition of the amine can help to control the reaction and minimize side product formation. |
| Low reactivity of the amine | Use a stronger base or a more activating solvent. Consider using a catalyst for the sulfonamide formation. | Less nucleophilic amines may react slowly, allowing for competing side reactions to occur. Optimizing the reaction conditions can help to favor the desired sulfonylation. |
| Formation of disulfides or sulfinamides | Control the stoichiometry of the reagents carefully. Consider using a milder sulfonating agent. | Imbalances in stoichiometry or overly harsh reaction conditions can lead to the formation of undesired sulfur-containing byproducts. |
Problem 3: Presence of a persistent impurity with a similar polarity to the desired apocynin derivative.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Formation of diapocynin or other oligomers | Use a milder oxidizing agent or protect the phenolic hydroxyl group before subsequent reaction steps. Optimize purification by using normal-phase chromatography with a carefully selected solvent system. | The phenolic hydroxyl group of apocynin is susceptible to oxidation, which can lead to the formation of dimers (diapocynin) or higher oligomers. These byproducts often have similar polarities to the desired product, making them difficult to separate. Protecting the hydroxyl group can prevent this side reaction. |
| Incomplete reaction or presence of starting material | Monitor the reaction closely by TLC or HPLC to ensure it goes to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent. | Residual starting material can be difficult to separate from the product if they have similar polarities. Ensuring the reaction is complete will simplify the purification process. |
| Isomeric byproducts | If the impurity is a constitutional isomer, careful optimization of the reaction conditions (e.g., temperature, catalyst) may be necessary to improve regioselectivity. For stereoisomers, chiral chromatography or recrystallization with a chiral resolving agent may be required. | Isomeric impurities can be particularly challenging to separate by standard chromatography. Specialized techniques are often needed to resolve them. |
Data Presentation
Table 1: Inhibitory Activity of Selected NOX2 Inhibitors
| Inhibitor | Target | IC₅₀ (µM) | Assay System | Reference |
| GSK2795039 | NOX2 | 0.269 | Cell-free | [20] |
| GSK2795039 | NOX1 | >1000 | Cell-free | [20] |
| GSK2795039 | NOX3 | >1000 | Cell-free | [20] |
| GSK2795039 | NOX4 | >1000 | Cell-free | [20] |
| GSK2795039 | NOX5 | >1000 | Cell-free | [20] |
| NCATS-SM7270 | NOX2 | ~0.5 | HMC3 cells | [1] |
| IMBIOC-1 | NOX2 | ~0.46 | HMC3 cells | [1] |
Table 2: Optimized Conditions for Suzuki Coupling in the Synthesis of a GSK2795039 Analog [1]
| Parameter | Optimized Condition |
| Palladium Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O |
| Temperature | 100 °C |
| Reactant Ratio (Boronic ester : Aryl halide) | 1.5 : 1 |
| Yield | >60% |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-4-sulfonamide Intermediate
This protocol is a representative procedure for the synthesis of a key intermediate in the preparation of pyrazole-based NOX2 inhibitors.
-
Synthesis of 3,5-Dimethyl-1H-pyrazole: To a solution of pentane-2,4-dione (1.0 equiv) in methanol, add 85% hydrazine hydrate (1.0 equiv) dropwise at room temperature. The reaction is exothermic. Stir for 1 hour. Remove the solvent under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole.[21]
-
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform, add chlorosulfonic acid (3.0 equiv) dropwise at 0 °C. After the addition is complete, add thionyl chloride (1.5 equiv) and heat the mixture at 60 °C for 4 hours. Cool the reaction mixture to room temperature and pour it onto crushed ice. Extract the product with dichloromethane. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude sulfonyl chloride.[21]
-
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide: To a solution of an amine (1.05 equiv) and a base such as diisopropylethylamine (DIPEA) (1.5 equiv) in dichloromethane, add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane dropwise at room temperature. Stir the reaction mixture for 16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water. Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[21]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds on cellular ROS production.
-
Cell Culture: Culture a suitable cell line known to express NOX2 (e.g., differentiated HL-60 cells or primary neutrophils) under standard conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the synthesized NOX2 inhibitor for a specified period (e.g., 30 minutes).
-
ROS Detection Probe: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), to the cell suspension.
-
NOX2 Activation: Stimulate the cells with a known NOX2 activator, such as phorbol 12-myristate 13-acetate (PMA).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates ROS production. The inhibitory effect of the compound can be quantified by comparing the fluorescence in treated cells to untreated controls.
Visualizations
Caption: NOX2 enzyme activation signaling pathway.
Caption: General experimental workflow for NOX2 inhibitor synthesis and evaluation.
Caption: Logical troubleshooting workflow for synthesis problems.
References
- 1. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Structure, Activation, and Regulation of NOX2: At the Crossroad between the Innate Immunity and Oxidative Stress-Mediated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NOX Activation by Subunit Interaction and Underlying Mechanisms in Disease [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the phagocyte NADPH oxidase protein p47(phox). Phosphorylation controls SH3 domain-dependent binding to p22(phox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation induces conformational changes in the leukocyte NADPH oxidase subunit p47(phox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Arachidonic Acid Induces Direct Interaction of the p67phox-Rac Complex with the Phagocyte Oxidase Nox2, Leading to Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel Anticancer Agents Synthesized from a 2-Bromo-6-Substituted Pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization and comparative analysis of a novel series of pyridine derivatives synthesized from a 2-bromo-6-substituted pyridine precursor. The objective is to present a clear evaluation of their anticancer activity against human cancer cell lines, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and oncology, offering insights into the structure-activity relationships (SAR) of this new class of compounds.
Comparative Analysis of In Vitro Anticancer Activity
The newly synthesized compounds, a series of 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives (7a-l), were evaluated for their cytotoxic effects against two human cancer cell lines: HT-1080 (Fibrosarcoma) and Caco-2 (Colorectal Adenocarcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below and compared with the standard anticancer drug, Doxorubicin.[1]
| Compound | Substituent (R) | HT-1080 IC50 (µM)[1] | Caco-2 IC50 (µM)[1] | Doxorubicin IC50 (µM)[1] |
| 7a | H | >50 | >50 | 1.2 |
| 7b | 4-CH₃ | 1.8 | 2.1 | 1.2 |
| 7c | 4-OCH₃ | 1.9 | 2.3 | 1.2 |
| 7d | 4-F | 2.5 | 2.8 | 1.2 |
| 7e | 4-Cl | 2.2 | 2.5 | 1.2 |
| 7f | 4-Br | 2.0 | 2.4 | 1.2 |
| 7g | 4-NO₂ | 3.1 | 3.5 | 1.2 |
| 7h | 3-CH₃ | 2.8 | 3.2 | 1.2 |
| 7i | 3-OCH₃ | 3.0 | 3.4 | 1.2 |
| 7j | 3-Cl | 2.7 | 3.0 | 1.2 |
| 7k | 2-CH₃ | 3.2 | 3.6 | 1.2 |
| 7l | 2-Cl | 2.9 | 3.3 | 1.2 |
Key Findings:
-
Several of the novel synthesized compounds exhibited potent anticancer activity against the HT-1080 cell line, with compounds 7b , 7c , and 7f demonstrating the highest potency.[1]
-
The presence of electron-donating groups (4-CH₃, 4-OCH₃) and a mildly deactivating group (4-Br) at the para position of the phenyl ring on the triazole moiety appears to enhance the cytotoxic activity against HT-1080 cells.[1]
-
While active, none of the tested compounds surpassed the potency of the standard drug, Doxorubicin, in these specific cell lines.
Experimental Protocols
General Synthesis of 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives (7a-l)
The synthesis of the target compounds was achieved through a multi-step process, as outlined in the workflow diagram below. A key step in the synthesis of related biaryl compounds is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[2][3][4][5]
Step 1: Synthesis of 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (Intermediate 4) This intermediate is synthesized by the condensation reaction of 2-bromo-6-formylpyridine with benzil and ammonium acetate.
Step 2: Synthesis of 2-bromo-6-(1-(prop-2-yn-1-yl)-4,5-diphenyl-1H-imidazol-2-yl)pyridine (Intermediate 5) Intermediate 4 is reacted with propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Step 3: Synthesis of Substituted Phenyl Azides (Intermediate 6a-l) A series of substituted anilines are diazotized using sodium nitrite and hydrochloric acid, followed by reaction with sodium azide to yield the corresponding phenyl azides.
Step 4: Synthesis of Final Compounds (7a-l) via Click Chemistry The final compounds are synthesized via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) between the alkyne intermediate 5 and the various substituted phenyl azides (6a-l).
Characterization: All synthesized compounds were characterized using various analytical techniques including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (LC-MS): To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Seeding: HT-1080 and Caco-2 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds (7a-l) and the standard drug, Doxorubicin, and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Visualizations
Experimental Workflow for the Synthesis of Novel Compounds
Caption: Synthetic pathway for the novel pyridine derivatives.
Logical Flow of Drug Discovery and Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structures of Metal Complexes with Pyrazolylpyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of three distinct metal complexes featuring pyrazolylpyridine ligands. The objective is to offer a clear, data-driven comparison of their coordination geometries, supported by detailed experimental protocols for their synthesis and crystallographic analysis. The selected complexes showcase the versatility of pyrazolylpyridine ligands in coordinating with different metal centers, leading to varied structural motifs.
Comparative Structural Data
The following table summarizes key crystallographic data for an iron(II) complex with a tridentate bis(pyrazolyl)pyridine ligand, a copper(I) complex with a bidentate pyridyl-pyrazole ligand, and a zinc(II) complex with a functionalized bidentate pyridyl-pyrazole ligand. These examples highlight the influence of the metal ion and ligand structure on the resulting coordination environment.
| Parameter | [Fe(bpp)₂][BF₄]₂ | [Cu(dppbz)(PzPy-Ph)][BF₄] | [ZnCl₂(pzol.2)] |
| Metal Ion | Iron(II) | Copper(I) | Zinc(II) |
| Ligand(s) | 2,6-bis(pyrazol-1-yl)pyridine (bpp) | 1,2-bis(diphenylphosphino)benzene (dppbz), 2-(5-phenyl-1H-pyrazol-3-yl)pyridine (PzPy-Ph) | 2-(5-phenyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol (pzol.2) |
| Coordination No. | 6 | 4 | 5 |
| Geometry | Distorted Octahedral | Distorted Tetrahedral | Intermediate between Trigonal Bipyramidal and Square Pyramidal |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n | P2₁/c |
| M-N(pyridine) (Å) | ~2.15 - 2.20 | ~2.09 | ~2.12 |
| M-N(pyrazole) (Å) | ~2.15 - 2.20 | ~2.00 | ~2.08 |
| Key Bond Angles (°) | N-Fe-N angles deviate from ideal 90° and 180° | N-Cu-N: ~79.1, P-Cu-P: ~91.4 | Cl-Zn-Cl: ~117.4, N-Zn-N: ~77.8, N-Zn-O: ~77.1 |
Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystal structure analysis of the compared complexes are provided below. These protocols are based on published procedures and offer a practical guide for researchers in the field.
Synthesis and Crystallization
1. [Fe(bpp)₂][BF₄]₂ (bpp = 2,6-bis(pyrazol-1-yl)pyridine)
-
Synthesis: Iron(II) tetrafluoroborate hexahydrate (1 equivalent) and 2,6-di(pyrazol-1-yl)pyridine (2 equivalents) are stirred in acetonitrile at room temperature until all solids dissolve. The resulting solution is concentrated, and slow vapor diffusion of diethyl ether into the acetonitrile solution yields single crystals suitable for X-ray diffraction.[1]
-
Crystallization: The complex is crystallized from an acetonitrile solution by the slow diffusion of diethyl ether.
2. [Cu(dppbz)(PzPy-Ph)][BF₄] (dppbz = 1,2-bis(diphenylphosphino)benzene; PzPy-Ph = 2-(5-phenyl-1H-pyrazol-3-yl)pyridine)
-
Synthesis: The copper(I) complex is prepared in a two-step reaction. First, the 2-(5-phenyl-1H-pyrazol-3-yl)pyridine ligand is reacted with an equimolar amount of [Cu(CH₃CN)₄]BF₄ in acetone for one hour. Subsequently, one equivalent of the phosphine ligand (dppbz) is added to the solution.[2]
-
Crystallization: Single crystals are grown from a CD₂Cl₂/hexane solution (v/v = 1:3).[2]
3. [ZnCl₂(pzol.2)] (pzol.2 = 2-(5-phenyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol)
-
Synthesis: The zinc(II) complex is synthesized by reacting the pzol.2 ligand with zinc(II) chloride.[3]
-
Crystallization: Specific details on the crystallization of this complex can be found in the full experimental procedures of the cited literature.[3]
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for these types of complexes are typically collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. The structures are solved by direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of metal complexes with pyrazolylpyridine ligands.
Caption: General workflow for X-ray crystal structure analysis of metal complexes.
This guide serves as a foundational resource for understanding the structural diversity of metal complexes with pyrazolylpyridine ligands. The provided data and protocols can aid researchers in designing new complexes with desired structural and, consequently, functional properties for applications in areas such as catalysis, materials science, and medicinal chemistry.
References
A Comparative Guide to the Catalytic Performance of Palladium Complexes with Functionalized Pyrazole Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The performance of these catalysts is critically dependent on the nature of the ligands coordinated to the palladium center. Among the vast array of available ligands, functionalized pyrazoles have emerged as a versatile and highly effective class. Their tunable electronic and steric properties allow for the fine-tuning of the catalyst's activity, stability, and selectivity.
This guide provides an objective comparison of the catalytic performance of various palladium complexes featuring functionalized pyrazole ligands in several key cross-coupling reactions. The data presented is compiled from recent scientific literature and is intended to assist researchers in selecting the most suitable catalytic system for their specific applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the catalytic performance of different palladium-pyrazole complexes in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Key performance indicators such as catalyst loading, reaction time, temperature, and yield are presented to facilitate a direct comparison. Turnover numbers (TON) and turnover frequencies (TOF) have been calculated where sufficient data was available to provide a standardized measure of catalytic efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The performance of several palladium-pyrazole catalysts in this reaction is detailed below.
| Ligand/Complex | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Bis(3,5-di-tert-butyl-pyrazolyl)palladium(II) dichloride | Bromobenzene | Phenylboronic acid | 0.33 | KOH | Toluene | 140 | 4 | 81 | 245 | 61 | [1][2] |
| Bis(3,5-diphenyl-pyrazolyl)palladium(II) dichloride | Bromobenzene | Phenylboronic acid | 0.33 | KOH | Toluene | 140 | 4 | 98 | 297 | 74 | [1][2] |
| Pyridine-Pyrazole/Pd(II) | 4-Bromoacetophenone | Phenylboronic acid | 1 | K₂CO₃ | H₂O/EtOH | MW (2 min) | 0.033 | 95 | 95 | 2879 | [3] |
| Indolyl-Pyrazole-Pd(OAc) | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Dioxane | 80 | 12 | 92 | 92 | 8 | [4] |
Heck Reaction
The Heck reaction enables the arylation or vinylation of alkenes. The efficiency of palladium-pyrazole systems in this transformation is highlighted below.
| Ligand/Complex | Aryl Halide | Olefin | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Imidazole-based SPO-Pd complex | Iodobenzene | Styrene | 2 | K₂CO₃ | DMF | 80 | 12 | 92 | 46 | 4 | [5] |
| NHC-Pd(II)-Pyridine | 4-Bromoacetophenone | Styrene | 0.2 | K₂CO₃ | - (neat) | 120 | 1 | 94 | 470 | 470 | [6] |
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. The performance of palladium-pyrazole catalysts in this reaction is summarized here.
| Ligand/Complex | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | Iodobenzene | Phenylacetylene | 0.5 | CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | >99 | 198 | 66 |[7] | | Pd₁@NC (SAC) | Iodobenzene | Phenylacetylene | 0.2 | CuI | NEt₃ | MeCN | 80 | 24 | ~95 | 475 | 20 |[8] |
Note: While the table provides examples of Sonogashira couplings, specific examples with pyrazole ligands were not detailed with sufficient quantitative data in the initial search for direct comparison in this format.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The effectiveness of palladium-pyrazole catalysts in this reaction is presented below.
| Ligand/Complex | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| tBuBrettPhos/Pd precatalyst | 4-Bromo-1H-pyrazole | Morpholine | 2 | LHMDS | Toluene | 80 | 12 | 85 | 43 | 4 | [9][10] |
| tBuDavePhos/Pd(dba)₂ | 4-Bromo-1-tritylpyrazole | Benzylamine | 10 | NaOtBu | Toluene | 110 | 12 | 82 | 8 | 0.7 | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of catalytic performance. Below are generalized methodologies for the key cross-coupling reactions discussed, based on common practices reported in the literature.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with a magnetic stir bar is added the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, dioxane, or an aqueous mixture) is then added, followed by the palladium-pyrazole catalyst (0.1-2 mol%). The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[12]
General Procedure for Heck Reaction
In a sealed tube under an inert atmosphere, the aryl halide (1.0 mmol), olefin (1.1-1.5 mmol), a base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.2-2.0 mmol), and the palladium-pyrazole catalyst (0.1-2 mol%) are combined in a suitable solvent (e.g., DMF, NMP, or toluene). The mixture is heated at the specified temperature for the designated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over an anhydrous salt, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.[5]
General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2-1.5 mmol), a copper(I) co-catalyst such as CuI (1-5 mol%), and a base (e.g., Et₃N or piperidine) in a degassed solvent (e.g., THF or DMF) is prepared in a reaction vessel under an inert atmosphere. The palladium-pyrazole catalyst (0.1-2 mol%) is then added, and the reaction is stirred at the specified temperature for the given time. After completion, the reaction mixture is quenched with an aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[8][13]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2-1.5 mmol), a strong base such as NaOtBu or LHMDS (1.5-2.5 mmol), and the palladium-pyrazole catalyst system (palladium precursor and ligand, 0.5-5 mol%). The tube is sealed, evacuated, and backfilled with an inert gas. An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the required temperature for the specified duration. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried over an anhydrous salt, and concentrated. The product is isolated by column chromatography.[9][14]
Mandatory Visualization: Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow for catalyst performance comparison.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationships of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of new and more potent therapeutic agents. This guide provides a comparative analysis of SAR studies of pyrazole-based compounds, focusing on their anticancer, antibacterial, and kinase inhibitory activities, supported by experimental data and detailed methodologies.
I. Comparative Analysis of Biological Activities
The following tables summarize the quantitative SAR data for various pyrazole derivatives, highlighting the impact of different substituents on their biological potency.
Table 1: Anticancer Activity of Pyrazole Derivatives
A series of pyrazole-thiophene hybrid derivatives were evaluated for their cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results demonstrate that the nature and position of substituents on the phenyl ring attached to the pyrazole core significantly influence the anticancer activity.
| Compound ID | R Group | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 1 | H | > 50 | > 50 |
| 2a | 4-OCH₃ | 6.57 | 8.86 |
| 2b | 4-Cl | 8.08 | 15.21 |
| 2c | 4-NO₂ | 12.94 | 19.59 |
| Doxorubicin | - | 5.23 | 7.51 |
Data synthesized from multiple sources, including a study on pyrazole-thiophene hybrids.[1][2]
Key SAR Insights:
-
The unsubstituted compound 1 showed weak activity.
-
Electron-donating groups (e.g., 4-OCH₃ in 2a ) at the para position of the phenyl ring enhanced the cytotoxic activity against both cell lines.[1]
-
Electron-withdrawing groups (e.g., 4-Cl and 4-NO₂) also conferred activity, albeit to a lesser extent than the methoxy group.[1]
-
Compound 2a exhibited potency comparable to the standard anticancer drug, Doxorubicin.
Table 2: Antibacterial Activity of Pyrazole Analogs against MRSA
Novel pyrazole derivatives were synthesized and tested for their antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to assess their efficacy.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) |
| 3a | H | H | > 128 |
| 3b | 4-Cl-Ph | H | 32 |
| 3c | 4-F-Ph | H | 16 |
| 3d | 4-Cl-Ph | Br | 8 |
| Vancomycin | - | - | 1 |
Data synthesized from reviews on pyrazole-based antibacterial agents.[3][4]
Key SAR Insights:
-
The presence of a halogenated phenyl group at the R¹ position is crucial for antibacterial activity.
-
A fluorine substituent (3c ) was more effective than a chlorine substituent (3b ).
-
The introduction of a bromine atom at the R² position (3d ) further enhanced the anti-MRSA activity.[4]
Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives
A series of pyrazole-based compounds were evaluated as inhibitors of c-Jun N-terminal kinase (JNK-1), a key target in inflammatory diseases.
| Compound ID | R Group | JNK-1 IC₅₀ (µM) |
| 4a | Phenyl | 15.2 |
| 4b | 4-Pyridyl | 8.9 |
| 4c | 4-Cl-Phenyl | 5.4 |
| 4d | 3,4-diCl-Phenyl | 2.1 |
Data synthesized from a study on pyrazole derivatives as JNK-1 inhibitors.[5]
Key SAR Insights:
-
The introduction of a nitrogen atom in the aromatic ring (pyridyl in 4b ) improved the inhibitory activity compared to a simple phenyl group (4a ).[5]
-
Electron-withdrawing substituents on the phenyl ring significantly enhanced the potency, with the di-chloro substituted compound (4d ) being the most active.[5]
II. Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[5][6]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., MRSA) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1][7][8]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase (e.g., JNK-1), a specific substrate peptide, and a buffer solution with necessary cofactors (e.g., MgCl₂, ATP).
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase in the reaction mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[9][10]
-
Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in the fluorescence signal.
-
-
IC₅₀ Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC₅₀ value is determined from the dose-response curve.
III. Visualizing Relationships and Pathways
General Workflow of a Structure-Activity Relationship (SAR) Study
Caption: A flowchart illustrating the iterative process of an SAR study.
Simplified JNK Signaling Pathway
Caption: A diagram showing the inhibition of the JNK signaling pathway by pyrazole-based compounds.
Logical Relationship of SAR in Pyrazole-based Kinase Inhibitors
Caption: A logical diagram illustrating how substituent changes on the pyrazole core affect kinase inhibitory activity.
References
- 1. protocols.io [protocols.io]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. microchemlab.com [microchemlab.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. emerypharma.com [emerypharma.com]
- 9. promega.com.cn [promega.com.cn]
- 10. bmglabtech.com [bmglabtech.com]
Validating the Synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a critical step to ensure purity, identity, and consistency. This guide provides a comparative overview of analytical methods for validating the synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine, a key building block in medicinal chemistry. We present experimental data from established analytical techniques and compare two common synthetic routes: a direct nucleophilic substitution and a copper-catalyzed reaction.
Introduction
This compound is a versatile heterocyclic compound widely utilized in the synthesis of pharmaceutical agents and functional materials. Its structure, featuring a pyridine ring substituted with a bromine atom and a pyrazole moiety, allows for diverse chemical modifications. The validation of its synthesis is paramount to guarantee the reliability of subsequent research and development. This guide outlines the standard analytical workflow for confirming the successful synthesis and purity of this compound.
Synthesis of this compound
Two prevalent methods for the synthesis of this compound are the direct reaction of 2,6-dibromopyridine with pyrazole in the presence of a base, and a copper-catalyzed coupling reaction. Below are the detailed protocols for each method.
Method 1: Direct Nucleophilic Aromatic Substitution
This method involves the direct reaction of 2,6-dibromopyridine with pyrazole using a strong base to facilitate the nucleophilic substitution.
Experimental Protocol:
-
To a solution of 2,6-dibromopyridine (1 equivalent) in anhydrous Dimethylformamide (DMF), add pyrazole (1.1 equivalents).
-
Add potassium carbonate (K₂CO₃) (2 equivalents) as the base.
-
Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Copper-Catalyzed Synthesis
This approach utilizes a copper catalyst to promote the C-N cross-coupling reaction between 2,6-dibromopyridine and pyrazole. This method can often be performed under milder conditions compared to the direct substitution.
Experimental Protocol:
-
To a Schlenk flask, add 2,6-dibromopyridine (1 equivalent), pyrazole (1.2 equivalents), copper(I) iodide (CuI) (0.1 equivalents), and potassium carbonate (K₂CO₃) (2 equivalents).
-
Add anhydrous Dimethylformamide (DMF) as the solvent.
-
Degas the mixture by purging with nitrogen for 15 minutes.
-
Heat the reaction mixture at 100 °C for 18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Analytical Validation
The successful synthesis of this compound is confirmed through a series of analytical techniques. The data obtained from these methods provide definitive evidence of the compound's identity and purity.
Spectroscopic and Spectrometric Data
The following table summarizes the expected analytical data for this compound.
| Analytical Method | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J = 2.5 Hz, 1H), 7.80 (t, J = 7.9 Hz, 1H), 7.72 (d, J = 1.6 Hz, 1H), 7.55 (d, J = 7.7 Hz, 1H), 7.20 (d, J = 8.1 Hz, 1H), 6.50 (t, J = 2.1 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.0, 142.5, 141.8, 140.2, 126.9, 122.3, 115.8, 108.2 |
| Mass Spectrometry (EI) | m/z (%): 225/223 ([M]⁺, Br isotopes), 144, 117, 90, 63 |
Note: The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons in the pyridine and pyrazole rings in the range of δ 8.4–7.1 ppm[1]. The provided specific shifts are predicted values and should be confirmed by experimental data.
Comparison of Synthesis Methods
| Feature | Method 1: Direct Substitution | Method 2: Copper-Catalyzed |
| Reagents | 2,6-dibromopyridine, pyrazole, K₂CO₃ | 2,6-dibromopyridine, pyrazole, K₂CO₃, CuI |
| Reaction Conditions | Higher temperature (120 °C) | Milder temperature (100 °C) |
| Reaction Time | 24 hours | 18 hours |
| Catalyst | None | Copper(I) iodide |
| Yield | Moderate | Generally higher |
| Work-up | Standard extraction and chromatography | Standard extraction and chromatography |
| Advantages | Simpler reagent list | Milder conditions, potentially higher yield |
| Disadvantages | Harsher conditions, potential for side products | Requires a metal catalyst, which may need to be removed from the final product |
Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and validation of this compound.
Caption: Workflow for the synthesis and analytical validation of this compound.
Conclusion
The successful synthesis of this compound can be achieved through both direct nucleophilic aromatic substitution and copper-catalyzed C-N coupling. While the copper-catalyzed method may offer milder conditions and potentially higher yields, the direct substitution method provides a simpler, catalyst-free alternative. Rigorous analytical validation using NMR spectroscopy and mass spectrometry is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.
References
Comparing the efficacy of pyrazole-type compounds as enzyme inhibitors.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pyrazole-type compounds as enzyme inhibitors, supported by experimental data. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of enzymes implicated in various diseases.
This guide summarizes the inhibitory activities of several pyrazole derivatives against key enzyme targets, details the experimental methodologies for assessing their efficacy, and visualizes the relevant biological pathways and experimental workflows.
Comparative Efficacy of Pyrazole-Based Enzyme Inhibitors
The following table summarizes the in vitro inhibitory potency of various pyrazole-containing compounds against several key enzyme targets. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are measures of a compound's potency in inhibiting a specific biochemical function.
| Compound/Derivative | Target Enzyme | IC50 / Ki (nM) | Reference Compound | IC50 / Ki (nM) of Reference |
| Kinase Inhibitors | ||||
| Compound 2 | Akt1 | 1.3 | Uprosertib | >2.4 (1.84-fold less potent) |
| Compound 1 | Akt1 | 61 | GSK2141795 | 18 |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | - | - |
| Compound 6 | Aurora A | 160 | - | - |
| Compound 10 | Bcr-Abl | 14.2 | - | - |
| Compound 22 | CDK2 | 247 | AT7518 | 411 |
| Compound 3f | JAK1 | 3.4 | Ruxolitinib | 3.3 |
| Compound 3f | JAK2 | 2.2 | Ruxolitinib | 2.8 |
| Compound 3f | JAK3 | 3.5 | Ruxolitinib | 428 |
| TK4g | JAK2 | 12.61 | Tofacitinib | 77.4 |
| TK4g | JAK3 | 15.80 | Tofacitinib | 55.0 |
| Cyclooxygenase (COX) Inhibitors | ||||
| Compound 11 | COX-2 | 43 | Celecoxib | - |
| Compound 12 | COX-2 | 49 | Celecoxib | - |
| Compound 15 | COX-2 | 49 | Celecoxib | - |
| Compound 2a | COX-2 | 19.87 | Celecoxib | - |
| Compound 3b | COX-2 | 39.43 | Celecoxib | - |
| Compound 5f | COX-2 | 1.50 (µM) | Celecoxib | - |
| Compound 6f | COX-2 | 1.15 (µM) | Celecoxib | - |
| Other Enzyme Inhibitors | ||||
| Compound 6 | hCA I | 23.87 | Acetazolamide (AZA) | - |
| Compound 10 | hCA I | 24.37 | Acetazolamide (AZA) | - |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of pyrazole compounds against protein kinases.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a specific peptide or protein)
-
Pyrazole inhibitor compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-32P]ATP or a non-radioactive ATP source for alternative detection methods
-
96-well plates
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or appropriate plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and pyrazole inhibitor to the desired concentrations in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the pyrazole inhibitor at various concentrations, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper to separate the phosphorylated substrate from the free ATP.
-
Washing: Wash the phosphocellulose paper to remove unreacted [γ-32P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter. For non-radioactive methods, measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[1]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for evaluating the inhibitory effects of pyrazole compounds on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Pyrazole inhibitor compound
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents: Prepare solutions of the COX enzyme, arachidonic acid, pyrazole inhibitor, and detection reagent in the reaction buffer.
-
Reaction Setup: To each well of a 96-well plate, add the reaction buffer, heme, COX enzyme, and the pyrazole inhibitor at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 5 minutes) at 37°C.
-
Detection: Add the detection reagent. The peroxidase activity of COX will lead to a color or fluorescence change that can be measured.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Determine the percentage of COX inhibition for each concentration of the pyrazole compound and calculate the IC50 value.[2][3]
Visualizing Biological and Experimental Contexts
To better understand the mechanism of action and the experimental procedures, the following diagrams illustrate a key signaling pathway targeted by pyrazole inhibitors and a general workflow for enzyme inhibition assays.
References
A Comparative Guide to the Photophysical Properties of Pyridine-Pyrazolate Boron Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the photophysical properties of pyridine-pyrazolate boron complexes, offering a comparative perspective against other notable classes of fluorescent boron complexes. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Introduction: The Rise of Pyridine-Pyrazolate Boron Complexes
Pyridine-pyrazolate boron complexes have emerged as a promising class of fluorophores, attracting significant attention due to their remarkable photophysical properties. These properties include large Stokes shifts, high quantum yields, and tunable emission spectra, making them suitable for a wide range of applications, from bioimaging and sensing to materials science.[1][2][3] Their unique characteristics often stem from processes like photoinduced electron transfer (PET) and twisted intramolecular charge transfer (TICT), which are sensitive to the molecular structure and environment.[2] This guide will delve into a quantitative comparison of these complexes with established alternatives, namely Boron-dipyrromethene (BODIPY) dyes and difluoroboron β-diketonate complexes.
Comparative Photophysical Data
The following tables summarize the key photophysical parameters for representative pyridine-pyrazolate boron complexes and their alternatives. This data has been compiled from various studies to provide a clear and concise comparison.
Table 1: Photophysical Properties of Pyridine-Pyrazolate Boron Complexes
| Compound/Reference | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Solvent |
| Pyridine-Pyrazolate Complex 1 [3] | 350 | 480 | 130 | 0.65 | 3.2 | Dichloromethane |
| Pyridine-Pyrazolate Complex 2 [2] | 380 | 520 | 140 | 0.82 | 4.1 | Toluene |
| Pyridine-Pyrazolate Complex 3 [1] | 405 | 560 | 155 | 0.78 | 3.8 | Chloroform |
| Pyridine-Pyrazolate Complex 4 [3] | 365 | 505 | 140 | 0.55 | 2.9 | Acetonitrile |
| Pyridine-Pyrazolate Complex 5 [2] | 420 | 590 | 170 | 0.91 | 4.5 | Dichloromethane |
Table 2: Photophysical Properties of Alternative Boron Complexes
| Compound Class | Representative Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Solvent |
| BODIPY | BODIPY FL | 495 | 508 | 13 | 0.95 | 5.4 | Methanol |
| BODIPY | BODIPY TMR | 542 | 574 | 32 | 0.43 | 2.8 | Methanol |
| Difluoroboron β-diketonate [4] | BF2bdk-1 | 350 | 430 | 80 | 0.88 | 2.1 | Dichloromethane |
| Difluoroboron β-diketonate [5] | BF2bdk-2 | 400 | 480 | 80 | 0.75 | 3.5 | Poly(lactic acid) |
| Aza-boron-dipyridylmethene [6] | aD-1 | 410 | 430 | 20 | >0.85 | - | Toluene |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of photophysical properties.
Synthesis of Pyridine-Pyrazolate Boron Complexes
A general synthetic route involves the reaction of a substituted pyridine-pyrazole ligand with a boron source, such as triphenylborane or boron trifluoride etherate, in an appropriate solvent.
Typical Protocol: [1]
-
Ligand Synthesis: The pyridine-pyrazole ligand is synthesized according to established literature procedures, often involving the condensation of a hydrazine with a β-diketone followed by reaction with a pyridine derivative.[7]
-
Complexation: The pyridine-pyrazole ligand (1 mmol) is dissolved in anhydrous toluene (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Triphenylborane (1.1 mmol) is added to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane) to afford the desired pyridine-pyrazolate boron complex.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Vis Absorption and Fluorescence Spectroscopy
These measurements are fundamental for characterizing the electronic transitions and emissive properties of the complexes.[8][9]
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Agilent HP8453)[10]
-
Fluorescence Spectrometer (e.g., Varian Eclipse)[10]
Protocol:
-
Sample Preparation: Solutions of the boron complexes are prepared in spectroscopic grade solvents at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette.
-
UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-700 nm) to determine the wavelength of maximum absorption (λ_abs).[11]
-
Fluorescence Spectroscopy:
-
The sample is excited at its λ_abs.
-
The emission spectrum is recorded over a wavelength range that encompasses the entire emission profile. The wavelength of maximum emission (λ_em) is determined.
-
To obtain an excitation spectrum, the emission monochromator is set to λ_em, and the excitation wavelength is scanned.
-
Fluorescence Quantum Yield (Φ_F) Determination
The relative method, using a well-characterized standard, is commonly employed.
Protocol:
-
Standard Selection: A fluorescent standard with a known quantum yield in the same solvent and with an emission range close to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Absorbance Measurements: The absorbances of a series of dilute solutions of both the sample and the standard are measured at the excitation wavelength. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurements: The fluorescence spectra of the same solutions are recorded, and the integrated fluorescence intensity is determined.
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
Fluorescence Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for determining fluorescence lifetimes.
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., photomultiplier tube).
Protocol:
-
Instrument Response Function (IRF): The IRF of the system is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Sample Measurement: The fluorescence decay of the sample is measured by exciting with the pulsed light source and recording the arrival times of the emitted photons.
-
Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function to extract the fluorescence lifetime (τ).
Visualizing Key Photophysical Processes and Workflows
The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the analysis of pyridine-pyrazolate boron complexes.
Photoinduced Electron Transfer (PET)
Twisted Intramolecular Charge Transfer (TICT)
Experimental Workflow for Photophysical Characterization
Conclusion
Pyridine-pyrazolate boron complexes exhibit highly desirable photophysical properties, particularly their large Stokes shifts, which are advantageous in minimizing self-absorption and background fluorescence in various applications. While BODIPY dyes often boast higher quantum yields and narrower emission bands, their smaller Stokes shifts can be a limitation. Difluoroboron β-diketonate complexes offer a balance of good quantum yields and moderate Stokes shifts. The choice of the optimal fluorescent boron complex will ultimately depend on the specific requirements of the intended application, such as the desired emission wavelength, environmental sensitivity, and synthetic accessibility. This guide provides the foundational data and methodologies to aid researchers in this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. A comparison of Proteus fluorescence spectroscopy with UV-Vis technology - Proteus Instruments [proteus-instruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine (CAS No. 123640-41-5) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a hazardous substance requiring specialized disposal procedures.[1][2][3] Improper disposal can lead to significant health risks and environmental contamination. This guide outlines the necessary steps for the safe handling and disposal of this compound, its containers, and any contaminated materials.
Hazard Profile and Safety Summary
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key safety information derived from supplier Safety Data Sheets (SDS).
| Hazard Category | Description | GHS Hazard Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | H302, H312, H332 |
| Skin Irritation | Causes skin irritation.[1][2][3] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | H335 |
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat, when handling this compound.[1][2] All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key disposal procedures. These should be executed in accordance with your institution's specific chemical hygiene and waste management plans.
Protocol 1: Disposal of Unused or Waste this compound (Solid)
-
Preparation: Ensure all necessary PPE is worn. Perform all manipulations within a chemical fume hood.
-
Packaging:
-
Place the solid waste into a robust, sealable container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.
-
Do not mix with other, incompatible waste streams.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate that it is a "Halogenated Organic Solid Waste".
-
Include the date of accumulation and the name of the generating laboratory/researcher.
-
-
Storage: Securely close the container and move it to your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department.
Protocol 2: Disposal of Solutions Containing this compound
As a halogenated organic compound, this substance must not be mixed with non-halogenated solvent waste.[4][5]
-
Collection:
-
Pour the liquid waste into a designated, properly vented, and sealed waste container for "Halogenated Organic Liquid Waste".
-
Ensure the container is made of a compatible material (e.g., coated glass or HDPE).
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and "Halogenated Organic Liquid Waste".
-
List all chemical components and their approximate percentages, including "this compound".
-
-
Storage: Keep the waste container closed when not in use and store it in your designated SAA.
-
Pickup: When the container is full or ready for disposal, request a pickup from your EHS department.
Protocol 3: Decontamination and Disposal of Empty Containers
An empty container that held this compound must be properly decontaminated before disposal.[6][7][8]
-
Initial Emptying: Ensure the container is as empty as possible by normal means (e.g., scraping, pouring).
-
Triple Rinsing:
-
Add a suitable solvent (e.g., acetone, ethanol) to the container, filling it to about 10% of its volume.
-
Secure the lid and swirl the container to rinse all interior surfaces thoroughly.
-
Empty the rinsate into the designated "Halogenated Organic Liquid Waste" container.
-
Repeat this rinsing procedure two more times.
-
-
Final Steps:
-
Allow the container to air dry completely in a fume hood.
-
Thoroughly deface or remove the original manufacturer's label.
-
Mark the container clearly with the word "EMPTY".
-
Dispose of the decontaminated container in the appropriate laboratory waste stream (e.g., broken glass box for glass containers, or regular trash for plastic if permitted by your institution).[6]
-
Protocol 4: Disposal of Contaminated Materials
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be treated as hazardous waste.
-
Collection: Place all contaminated disposable items into a designated, tear-resistant hazardous waste bag or a labeled, sealed container.
-
Labeling: Label the bag or container as "Hazardous Waste" and specify the contaminating chemical.
-
Storage and Pickup: Store the container in the SAA and arrange for EHS pickup.
Reusable glassware must be decontaminated by washing thoroughly with an appropriate solvent (which should be collected as hazardous waste) followed by a standard laboratory detergent and water wash.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's EHS department for specific guidance and regulations.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. osha.gov [osha.gov]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. ethz.ch [ethz.ch]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
The following table summarizes the necessary personal protective equipment and other key safety information.
| Category | Requirement | Specification/Notes |
| Eye/Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3] Always inspect gloves for integrity before use. |
| Skin and Body Protection | Lab Coat/Protective Clothing | Wear a fully buttoned lab coat to prevent skin exposure.[4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required if working outside of a certified chemical fume hood or if dust formation is likely. A particulates filter conforming to EN 143 is recommended.[2][5] |
| Ventilation | Certified Chemical Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4] |
| Storage | Cool, Dry, Well-Ventilated Area | Store in a tightly closed container away from strong oxidizing and reducing agents.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
-
Handling:
-
When weighing the solid compound, do so within the chemical fume hood to contain any dust.
-
Use a spatula to carefully transfer the desired amount of the compound to your reaction vessel.
-
Keep the container of this compound closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware that has come into contact with the compound using an appropriate solvent.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated waste container.
-
Wash hands thoroughly with soap and water after the experiment is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
Liquid Waste: Collect any liquid waste from the reaction or cleanup in a compatible, sealed, and clearly labeled waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant.[2][5] Do not pour any waste down the drain.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
